molecular formula C15H12FN3O2S2 B2493549 N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252919-49-5

N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2493549
CAS RN: 1252919-49-5
M. Wt: 349.4
InChI Key: QANIOANWUPACCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide" often involves multi-step chemical reactions, starting from simpler precursors. Techniques such as cross-coupling reactions, palladium-catalyzed processes, and the use of various organic and inorganic reagents are common in constructing such intricate molecular architectures (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing thieno[3,2-d]pyrimidin-2-yl groups is characterized by their aromatic systems, which can significantly influence their chemical properties and biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are essential tools for elucidating these structures and understanding the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

The reactivity of "N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide" is influenced by its functional groups. The presence of the acetamide moiety, fluorophenyl group, and thieno[3,2-d]pyrimidin-2-yl sulfanyl component can undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and oxidation-reduction reactions. These reactions are crucial for further chemical modifications and derivatization of the molecule for specific applications (Rushworth & Megson, 2014).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S2/c1-19-14(21)13-11(6-7-22-13)18-15(19)23-8-12(20)17-10-5-3-2-4-9(10)16/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANIOANWUPACCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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